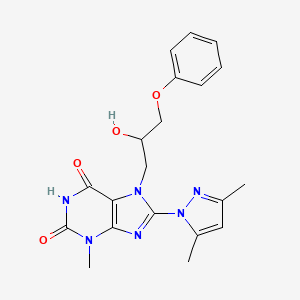![molecular formula C17H18N2S B12000971 1H-Benzimidazole, 2-[2-[(2-methylpropyl)thio]phenyl]- CAS No. 62871-47-0](/img/structure/B12000971.png)
1H-Benzimidazole, 2-[2-[(2-methylpropyl)thio]phenyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Benzimidazole, 2-[2-[(2-methylpropyl)thio]phenyl]- is a heterocyclic aromatic organic compound. Benzimidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a benzimidazole core with a 2-[(2-methylpropyl)thio]phenyl substituent, which can influence its chemical and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Benzimidazole, 2-[2-[(2-methylpropyl)thio]phenyl]- typically involves the condensation of o-phenylenediamine with an appropriate aldehyde or ketone, followed by the introduction of the 2-[(2-methylpropyl)thio]phenyl group. One common method includes:
Condensation Reaction: o-Phenylenediamine reacts with 2-[(2-methylpropyl)thio]benzaldehyde in the presence of an acid catalyst such as hydrochloric acid or sulfuric acid.
Cyclization: The intermediate formed undergoes cyclization to form the benzimidazole ring.
Purification: The product is purified using recrystallization or chromatography techniques.
Industrial Production Methods: Industrial production may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions: 1H-Benzimidazole, 2-[2-[(2-methylpropyl)thio]phenyl]- can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the 2-[(2-methylpropyl)thio] group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro groups, if present, can be reduced to amines using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.
Substitution: Electrophilic substitution reactions can occur on the benzimidazole ring, especially at the nitrogen atoms, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Palladium on carbon (Pd/C), hydrogen gas.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products:
Sulfoxides and Sulfones: From oxidation reactions.
Amines: From reduction reactions.
N-Substituted Benzimidazoles: From substitution reactions.
Wissenschaftliche Forschungsanwendungen
1H-Benzimidazole, 2-[2-[(2-methylpropyl)thio]phenyl]- has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, antiviral, and anticancer properties. Benzimidazole derivatives are known to interact with DNA and proteins, making them useful in drug design.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 1H-Benzimidazole, 2-[2-[(2-methylpropyl)thio]phenyl]- involves its interaction with molecular targets such as enzymes, receptors, or DNA. The benzimidazole core can intercalate with DNA, disrupting its function, while the 2-[(2-methylpropyl)thio]phenyl group can enhance binding affinity and specificity. This compound may inhibit enzyme activity by binding to the active site or allosteric sites, altering the enzyme’s conformation and function.
Vergleich Mit ähnlichen Verbindungen
- 1H-Benzimidazole, 2-phenyl-
- 1H-Benzimidazole, 2-methyl-
- 1H-Benzimidazole, 2-(methylthio)-
Comparison: 1H-Benzimidazole, 2-[2-[(2-methylpropyl)thio]phenyl]- is unique due to the presence of the 2-[(2-methylpropyl)thio]phenyl group, which can significantly influence its chemical reactivity and biological activity compared to other benzimidazole derivatives. This substituent can enhance lipophilicity, potentially improving cell membrane permeability and bioavailability. Additionally, the sulfur atom in the thioether group can participate in specific interactions with biological targets, providing unique pharmacological properties.
This compound’s distinct structure and properties make it a valuable subject for further research and development in various scientific fields.
Eigenschaften
CAS-Nummer |
62871-47-0 |
|---|---|
Molekularformel |
C17H18N2S |
Molekulargewicht |
282.4 g/mol |
IUPAC-Name |
2-[2-(2-methylpropylsulfanyl)phenyl]-1H-benzimidazole |
InChI |
InChI=1S/C17H18N2S/c1-12(2)11-20-16-10-6-3-7-13(16)17-18-14-8-4-5-9-15(14)19-17/h3-10,12H,11H2,1-2H3,(H,18,19) |
InChI-Schlüssel |
IKBSWTZMWQXRMG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CSC1=CC=CC=C1C2=NC3=CC=CC=C3N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![3-(1H-benzotriazol-1-yl)-N'-[(1E,2E)-3-phenylprop-2-en-1-ylidene]propanehydrazide](/img/structure/B12000913.png)

![5-(4-chlorophenyl)-4-{[(E)-phenylmethylidene]amino}-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12000921.png)
![Methyl 2-({[4-hydroxy-2-oxo-1-(prop-2-en-1-yl)-1,2-dihydroquinolin-3-yl]carbonyl}amino)benzoate](/img/structure/B12000928.png)
![5-(2-Bromophenyl)-7,9-dichloro-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B12000929.png)
![(5E)-2-(4-chlorophenyl)-5-[4-(diethylamino)benzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12000930.png)
![1-(3-methylphenyl)-3-[(E)-[(E)-3-phenylprop-2-enylidene]amino]thiourea](/img/structure/B12000936.png)
![N-(3-hydroxyphenyl)tricyclo[3.3.1.1~3,7~]decane-1-carboxamide](/img/structure/B12000940.png)

